Anaxirone's Mechanism of Action in DNA Alkylation: A Technical Guide for Researchers
Anaxirone's Mechanism of Action in DNA Alkylation: A Technical Guide for Researchers
Executive Summary
Anaxirone (also known as Triglycidyl-urazol, TGU, NSC-332488) is a trifunctional alkylating agent investigated for its antineoplastic properties. Its structure, featuring three reactive epoxide rings, positions it as a potent modifier of biological macromolecules. The primary mechanism of its cytotoxic action is the covalent modification—or alkylation—of tumor cell DNA.[1] This guide provides an in-depth analysis of the inferred mechanism of Anaxirone's interaction with DNA, details the consequential cellular damage, and presents the key experimental methodologies required to validate and characterize this activity. While specific preclinical data on Anaxirone's DNA adducts are limited in publicly accessible literature, this document synthesizes established principles of DNA alkylation by polyfunctional epoxides to construct a robust and scientifically grounded mechanistic framework.
Introduction to Anaxirone and DNA Alkylation
Anaxirone was developed as a second-generation triepoxide compound, selected for its favorable physicochemical properties and a promising therapeutic range in preclinical models.[2] It demonstrated activity across a spectrum of experimental tumors, including those resistant to conventional alkylating agents like cyclophosphamide.[2] The core of its therapeutic strategy lies in its ability to act as a DNA alkylating agent.
DNA alkylation is a cornerstone of cancer chemotherapy. The process involves the transfer of an alkyl group to nucleophilic sites on the DNA molecule.[3] For agents like Anaxirone, this results in the formation of covalent DNA adducts that disrupt the normal cellular processes of DNA replication and transcription.[1][3] The presence of three epoxide moieties gives Anaxirone the potential to form multiple adducts and, critically, to create DNA interstrand or intrastrand cross-links—highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis.[3]
Chemical Structure and Bio-Reactivity
Anaxirone's chemical identity is 1,2,4-Tris(2-oxiranylmethyl)-1,2,4-triazolidine-3,5-dione. Its structure is defined by a central triazolidine ring functionalized with three N-linked glycidyl (epoxypropyl) groups.
Chemical Structure of Anaxirone:
-
Molecular Formula: C₁₁H₁₅N₃O₅
-
Key Functional Groups: Three epoxide rings.
-
Core Structure: 1,2,4-triazolidine-3,5-dione
The epoxide is a three-membered ring containing an oxygen atom. This ring is highly strained and, consequently, susceptible to nucleophilic attack, which leads to ring-opening. This inherent reactivity is the basis for Anaxirone's alkylating capability. In the physiological environment of the cell nucleus, the electron-rich (nucleophilic) centers on DNA bases can attack the electrophilic carbon atoms of the epoxide rings.
The Molecular Mechanism of DNA Alkylation
The alkylation of DNA by Anaxirone is a multi-step process driven by fundamental principles of organic chemistry. The mechanism described below is the widely accepted pathway for epoxide-mediated DNA damage.
Nucleophilic Attack and Adduct Formation
The process is initiated by a direct nucleophilic substitution (Sɴ2) reaction. The most nucleophilic sites in DNA are the ring nitrogens of the purine bases, particularly the N7 position of guanine, which is highly susceptible to alkylation.[4]
The proposed mechanism is as follows:
-
Activation (Protonation): The reaction is often facilitated by protonation of the epoxide's oxygen atom, which increases the electrophilicity of the ring carbons, making them more susceptible to attack.
-
Nucleophilic Attack: A nucleophilic atom on a DNA base, such as the N7 of guanine, attacks one of the carbon atoms of the protonated epoxide ring.
-
Ring Opening & Covalent Bond Formation: This attack results in the opening of the epoxide ring and the formation of a stable, covalent bond between Anaxirone and the DNA base. This initial product is known as a mono-adduct .
Caption: Figure 1: Proposed Mechanism of Anaxirone Mono-Adduct Formation
Formation of DNA Cross-Links
Because Anaxirone possesses three reactive epoxide groups, the formation of a mono-adduct is only the first step. The remaining two epoxides on the same Anaxirone molecule can subsequently react with other nucleophilic sites on the DNA. This leads to the formation of highly cytotoxic DNA cross-links.
-
Intrastrand Cross-links: The second epoxide reacts with another base on the same DNA strand.
-
Interstrand Cross-links (ICLs): The second epoxide reacts with a base on the opposite DNA strand. ICLs are particularly deleterious as they physically prevent the two DNA strands from separating, thereby forming an absolute block to both DNA replication and transcription.[5]
The trifunctional nature of Anaxirone suggests a high potential for creating a complex network of DNA adducts and cross-links, contributing to its potent, albeit toxic, anti-tumor activity.[2]
Cellular Consequences of Anaxirone-Induced DNA Damage
The formation of Anaxirone-DNA adducts, especially ICLs, triggers a cascade of cellular responses known as the DNA Damage Response (DDR).
-
Replication Fork Stalling: As the DNA replication machinery encounters an Anaxirone-induced cross-link, it stalls, unable to separate the DNA strands.[5]
-
DDR Pathway Activation: This stalling activates sensor proteins (e.g., the Fanconi Anemia pathway for ICLs) which in turn activate transducer kinases like ATM and ATR.
-
Signal Amplification and Cell Cycle Arrest: These kinases phosphorylate a host of downstream targets, including the histone variant H2AX (forming γ-H2AX), a key marker of DNA double-strand breaks and other complex lesions. This signaling cascade leads to cell cycle arrest, providing the cell with time to attempt repair.
-
Apoptosis Induction: If the DNA damage is too extensive or complex to be repaired, the DDR pathways will signal for the initiation of programmed cell death (apoptosis), eliminating the damaged cancer cell.
Experimental Validation and Methodologies
A rigorous, multi-faceted experimental approach is required to fully characterize the DNA alkylating activity of a compound like Anaxirone. The following protocols represent the gold-standard methodologies in the field.
Quantifying Cytotoxicity: The IC₅₀ Assay
The first step is to determine the concentration at which Anaxirone inhibits cancer cell growth by 50% (IC₅₀). This provides a quantitative measure of its potency.
| Parameter | Description |
| Cell Lines | A panel of relevant cancer cell lines (e.g., lung, colon, breast cancer). |
| Assay Principle | Cells are treated with a range of Anaxirone concentrations. After a set incubation period (e.g., 72 hours), cell viability is measured using reagents like MTT or resazurin, which are converted into colored or fluorescent products by metabolically active cells. |
| Data Analysis | A dose-response curve is generated by plotting cell viability against drug concentration. The IC₅₀ value is calculated from this curve. |
Protocol: IC₅₀ Determination via MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Anaxirone. Remove the old media from the cells and add media containing the various concentrations of Anaxirone. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculation: Normalize the absorbance values to the vehicle control and plot the results to determine the IC₅₀.
Detecting DNA Interstrand Cross-Links: The Comet Assay
The single-cell gel electrophoresis, or "comet" assay, is a sensitive method for detecting DNA damage, and a specific modification allows for the quantification of ICLs.
Principle: ICLs physically link the two DNA strands. Under denaturing conditions, undamaged DNA unwinds into single strands. Cross-linked DNA, however, renatures more quickly and does not migrate as far during electrophoresis. By comparing the DNA migration of irradiated vs. non-irradiated cells, the extent of cross-linking can be quantified.
Caption: Figure 2: Workflow for DNA Interstrand Cross-Link (ICL) Detection by Comet Assay
Visualizing DNA Damage Response: γ-H2AX Immunofluorescence
The phosphorylation of histone H2AX to form γ-H2AX is a rapid and sensitive marker for DNA double-strand breaks and stalled replication forks, which are direct consequences of ICLs.
Protocol: γ-H2AX Foci Detection
-
Cell Culture & Treatment: Grow cells on glass coverslips and treat with Anaxirone for a specified time (e.g., 1-24 hours).
-
Fixation & Permeabilization: Fix the cells with paraformaldehyde, then permeabilize them with a detergent like Triton X-100 to allow antibody access to the nucleus.
-
Blocking: Incubate with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the phosphorylated γ-H2AX protein.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining & Mounting: Stain the cell nuclei with DAPI (a blue fluorescent stain) and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. γ-H2AX will appear as distinct fluorescent foci within the nucleus.
-
Quantification: Use image analysis software to count the number of foci per cell, providing a quantitative measure of the DNA damage response.
Identifying Specific DNA Adducts: Mass Spectrometry
To definitively identify the chemical structure of the adducts formed by Anaxirone, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
Methodology:
-
DNA Isolation: Treat cells or isolated DNA with Anaxirone. Isolate the genomic DNA with extreme care to prevent artifactual damage.
-
DNA Digestion: Enzymatically digest the DNA down to individual nucleosides.
-
Chromatographic Separation: Use high-performance liquid chromatography (HPLC) to separate the normal nucleosides from the modified Anaxirone-DNA adducts.
-
Mass Spectrometry Analysis: The separated components are introduced into a tandem mass spectrometer. The instrument measures the precise mass-to-charge ratio of the adducts (MS1 scan). It then fragments the adducts and measures the masses of the fragments (MS2 scan), which allows for structural elucidation.
-
Data Analysis: By comparing the fragmentation patterns to known standards or theoretical models, the exact site of alkylation (e.g., N7-guanine) and the structure of the adduct can be determined.
Conclusion and Future Directions
Anaxirone is a trifunctional epoxide with a clear rationale for its anti-tumor activity rooted in DNA alkylation. Its three reactive sites provide the potential for extensive DNA modification, including the formation of highly cytotoxic interstrand cross-links. While its clinical development did not lead to widespread use, the study of its mechanism provides valuable insights into the structure-activity relationships of polyfunctional alkylating agents.
Future research, should it be pursued, would require the application of the advanced experimental protocols detailed in this guide. Specifically, high-resolution mass spectrometry would be essential to definitively characterize the portfolio of Anaxirone-DNA adducts. Understanding the precise nature of these adducts and the efficiency of their repair by cellular pathways would provide a complete picture of its biological activity and could inform the design of more selective and effective next-generation DNA alkylating agents.
References
-
Pinedo, H. M., & Chabner, B. A. (1984). alpha-/beta-Triglycidyl-urazol (TGU, NSC 332488, I.N.N.: ANAXIRONE): a new chemotherapeutic agent. Cancer Treatment Reviews, 11(2), 115-120.
-
MedchemExpress. (n.d.). Anaxirone. MedchemExpress.com.
- Roos, W. P., & Kaina, B. (2013). DNA damage-induced cell death: from specific DNA lesions to the DNA damage response and apoptosis. Cancer Letters, 332(2), 237-248.
- Clouaire, T., & Legube, G. (2015). DNA double-strand break repair pathways and human diseases. Genome Medicine, 7(1), 132.
- Eastman, A. (1987). The formation, isolation and characterization of DNA adducts produced by anticancer platinum complexes. Pharmacology & Therapeutics, 34(2), 155-166.
- Redon, C. E., Dickey, J. S., Bonner, W. M., & Sedelnikova, O. A. (2008). γ-H2AX as a biomarker of DNA damage. Methods in Molecular Biology, 470, 249-270.
- Fiebig, H. H., Schuchhardt, C., Henss, H., & Löhr, G. W. (1987). Phase II trial of anaxirone in advanced non-small cell lung cancer.
-
Ivashkevich, A., Redon, C. E., Nakamura, A. J., & Martin, R. F. (2012). Protocol for quantifying γH2AX foci in irradiated cells using immunofluorescence and Fiji software. Journal of Visualized Experiments, (62), e3859.
-
Iyengar, B. S., Dorr, R. T., & Remers, W. A. (2004). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules, 29(18), 3989.
- Spanswick, V. J., Hartley, J. A., & Hochhauser, D. (2012). γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000). British Journal of Cancer, 108(3), 576-582.
-
Wang, P., & Li, D. (2020). Chapter 24: Replicative and Transcriptional Bypass of Alkylated DNA Lesions in Human Cells. In Chemical Biology of DNA and RNA. Royal Society of Chemistry.
-
Deans, A. J., & West, S. C. (2011). DNA interstrand crosslink repair and cancer. Nature Reviews Cancer, 11(7), 467-480.
- Nielsen, I., & Spang-Thomsen, M. (1988). Phase II study of 1,2,4-triglycidylurazol (TGU) in previously untreated and treated patients with small cell lung cancer. European Journal of Cancer and Clinical Oncology, 24(5), 921-922.
- Spanswick, V. J., Hartley, J. A., & Hochhauser, D. (2011). Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay. Methods in Molecular Biology, 745, 249-262.
- Bal-Price, A., & Coecke, S. (2011). In vitro assessment of developmental neurotoxicity: the comet assay. Toxicology and Applied Pharmacology, 254(3), 296-304.
- Price, E., & Tredan, O. (2013). Platinum-based agents: resistance and the development of novel therapies. Future Oncology, 9(4), 539-551.
-
Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). A Mass Spectral Library for DNA Adductomics. Chemical Research in Toxicology, 27(3), 354-363.
-
Gu, C., & Wang, Y. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8074-8097.
- Hemminki, K. (1993). DNA adducts, mutations and cancer. Carcinogenesis, 14(10), 2007-2012.
-
Guo, J., et al. (2020). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 33(3), 20-27.
- Musarrat, J., & Wani, A. A. (1994). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. Carcinogenesis, 15(7), 1333-1339.
-
Gu, D., & Wang, Y. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 26.
- Takeuchi, R., et al. (2005). Effect of anticancer agents on codeinone-induced apoptosis in human cancer cell lines. Anticancer Research, 25(6B), 4037-4041.
- Kurtz, A. J., & Lloyd, R. S. (2015). Chemical and structural characterization of interstrand cross-links formed between abasic sites and adenine residues in duplex DNA. Nucleic Acids Research, 43(5), 2549-2560.
- Vodicka, P., et al. (2000). Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA. Chemical Biology & Drug Design, 55(1), 13-27.
- Hartley, J. A., et al. (1986). DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. Cancer Research, 46(4 Part 1), 1948-1952.
- Baskar, A. A., et al. (2012). Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines. Journal of Cancer Science & Therapy, 4(10), 324-327.
- Brookes, P., & Lawley, P. D. (1961). The reaction of mono- and di-functional alkylating agents with nucleic acids. Biochemical Journal, 80(3), 496-503.
- Al-Dabbagh, B., et al. (2015). Cytotoxicity of the Aqueous Extract and Organic Fractions from Origanum majorana on Human Breast Cell Line MDA-MB-231 and Human Colon Cell Line HT-29.
- Souli, M., et al. (2019). Kinetics of in Vitro Guanine-N7-Alkylation in Calf Thymus DNA by (2S,3S)-1,2-Epoxybutane-3,4-diol 4-methanesulfonate and (2S,3S)-1,2:3,4-Diepoxybutane: Revision of the Mechanism of DNA Cross-Linking by Treosulfan. Chemical Research in Toxicology, 32(6), 1181-1191.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. alpha-/beta-Triglycidyl-urazol (TGU, NSC 332488, I.N.N.: ANAXIRONE): a new chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of adducts formed by reaction of guanine nucleosides with malondialdehyde and structurally related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]
